
ブリモニジン-2,3-ジオン
概要
説明
Brimonidine-2,3-dione is a chemical compound with the molecular formula C11H10BrN5O2. It is a derivative of brimonidine, which is an alpha-2 adrenergic agonist commonly used in the treatment of glaucoma and ocular hypertension. Brimonidine-2,3-dione is primarily used in pharmaceutical research and development as an impurity standard for brimonidine .
科学的研究の応用
Scientific Research Applications
Brimonidine-2,3-dione has several significant applications in scientific research:
-
Pharmaceutical Research:
- Used as an impurity standard in the quality control of brimonidine-based medications.
- Assists in the development of new formulations and delivery systems for ocular therapies.
-
Biological Studies:
- Investigated for its interactions with alpha-2 adrenergic receptors and its potential neuroprotective effects on retinal cells.
- Explored for its role in modulating cellular signaling pathways, including the ROCK1 pathway involved in adipogenic differentiation.
- Medical Research:
-
Industrial Applications:
- Utilized in the synthesis of other chemical entities and as a reference standard in analytical chemistry.
Clinical Efficacy
A notable study evaluated the efficacy of 0.2% brimonidine administered twice daily over one year among patients with glaucoma or ocular hypertension. The results indicated a mean peak reduction in IOP of 6.5 mm Hg, demonstrating brimonidine's effectiveness compared to timolol .
Neuroprotective Effects
Research has shown that brimonidine exhibits neuroprotective properties, potentially benefiting patients with secondary neuronal degeneration due to glaucoma. In vitro studies suggest that it may enhance retinal ganglion cell survival mechanisms .
Table 1: Summary of Clinical Findings on Brimonidine Efficacy
Study Reference | Dosage | Duration | Mean IOP Reduction | Side Effects |
---|---|---|---|---|
0.2% | 1 Year | 6.5 mm Hg | Dry mouth (33%), Allergic reactions (9%) | |
0.2% | 3 Years | Comparable to timolol | Similar side effects across groups |
作用機序
Target of Action
Brimonidine-2,3-dione primarily targets the alpha-2 adrenergic receptors . These receptors are part of the ocular hypotensive agent drug class used in the chronic treatment of glaucoma . Brimonidine displays a higher selectivity toward the alpha-2 adrenergic receptors than other alpha-2 adrenergic agonists .
Mode of Action
The compound acts as an alpha-2 adrenergic agonist . Upon binding to the alpha-2 adrenergic receptors, it inhibits the activity of adenylate cyclase, leading to a reduction in cyclic AMP levels . This results in a decrease in noradrenaline release at the synaptic junction, noradrenaline-induced stimulation of beta-2 adrenoceptors, and production of aqueous humor by the ciliary epithelium .
Biochemical Pathways
The activation of alpha-2 receptors and subsequent inhibition of adenylate cyclase disrupts the normal cyclic AMP levels . This affects the production of aqueous humor by the ciliary epithelium . The exact biochemical pathways affected by Brimonidine-2,3-dione and their downstream effects are still under investigation.
Pharmacokinetics
Brimonidine and its metabolites are predominantly eliminated via urinary excretion, with 74% of the total dose being found in the urine . Studies on ocular pharmacokinetics of Brimonidine Drug Delivery System in monkeys have been conducted, and translational pharmacokinetic modeling has been applied to predict tissue exposure in the human eye .
Result of Action
The primary result of Brimonidine-2,3-dione’s action is the lowering of intraocular pressure in patients with open-angle glaucoma or ocular hypertension . It achieves this by reducing aqueous humor production and increasing uveoscleral outflow . An elevated intraocular pressure is the most significant risk factor for developing glaucomatous optic neuropathy, which is associated with progressive visual field loss .
Action Environment
The action, efficacy, and stability of Brimonidine-2,3-dione can be influenced by various environmental factors. It is known that the compound is oxidatively stable, which is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists .
生化学分析
Biochemical Properties
Brimonidine-2,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes involved in the metabolism of Brimonidine-2,3-dione is aldehyde oxidase, which catalyzes the oxidation of Brimonidine to form Brimonidine-2,3-dione . This interaction is significant as it highlights the role of aldehyde oxidase in the metabolic pathway of Brimonidine. Additionally, Brimonidine-2,3-dione may interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in the oxidative metabolism of various compounds .
Cellular Effects
Brimonidine-2,3-dione exerts several effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Brimonidine-2,3-dione modulates the ROCK1 signaling pathway, which plays a critical role in adipogenic differentiation in 3T3-L1 cells . This modulation affects the expression of genes related to adipogenesis, such as Pparγ and Fabp4, and alters the physical properties of 3D spheroids formed by these cells . Furthermore, Brimonidine-2,3-dione impacts mitochondrial respiration and glycolytic capacity, indicating its influence on cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of Brimonidine-2,3-dione involves several key interactions at the molecular level. As an α2-adrenergic agonist, Brimonidine-2,3-dione binds to α2-adrenergic receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP (cAMP) levels . This reduction in cAMP levels affects various downstream signaling pathways, ultimately influencing cellular functions such as aqueous humor production and vasoconstriction . Additionally, Brimonidine-2,3-dione may interact with other biomolecules, such as G protein-coupled receptors, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brimonidine-2,3-dione have been observed to change over time. Studies have shown that Brimonidine-2,3-dione exhibits stability under certain conditions, but may degrade over extended periods . The long-term effects of Brimonidine-2,3-dione on cellular function have been studied in both in vitro and in vivo models. For example, in a study on form-deprivation myopia in guinea pigs, Brimonidine-2,3-dione was found to inhibit the development of myopia over a 21-day period . This indicates that Brimonidine-2,3-dione can exert sustained effects on cellular processes over time.
Dosage Effects in Animal Models
The effects of Brimonidine-2,3-dione vary with different dosages in animal models. In studies involving monkeys, different dosages of Brimonidine-2,3-dione were administered to evaluate its pharmacokinetics and pharmacodynamics . It was observed that higher doses of Brimonidine-2,3-dione resulted in increased concentrations in ocular tissues, leading to more pronounced effects on intraocular pressure and retinal protection . At very high doses, Brimonidine-2,3-dione may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Brimonidine-2,3-dione is involved in several metabolic pathways, primarily mediated by hepatic enzymes. The principal metabolic pathways include the oxidation of Brimonidine to form Brimonidine-2,3-dione, catalyzed by aldehyde oxidase . Additionally, Brimonidine-2,3-dione undergoes further oxidation to form 2-oxobrimonidine and 3-oxobrimonidine . These metabolic transformations are crucial for the elimination of Brimonidine from the body and play a significant role in its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of Brimonidine-2,3-dione within cells and tissues are essential for its pharmacological effects. Brimonidine-2,3-dione is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and organelles . The distribution of Brimonidine-2,3-dione is influenced by its physicochemical properties, such as solubility and molecular weight . Additionally, Brimonidine-2,3-dione may accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of Brimonidine-2,3-dione is critical for its activity and function. Brimonidine-2,3-dione is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be targeted to specific organelles, such as mitochondria, where it influences cellular metabolism and energy production . The localization of Brimonidine-2,3-dione is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of brimonidine-2,3-dione typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of 5-bromo-6-(4,5-dihydro-1H-imidazol-2-yl)amino-1,4-dihydro-2,3-quinoxalinedione with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of brimonidine-2,3-dione follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and consistency. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the production process and verify the final product’s quality .
化学反応の分析
Types of Reactions
Brimonidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert brimonidine-2,3-dione into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can produce amine derivatives .
類似化合物との比較
Similar Compounds
Brimonidine: An alpha-2 adrenergic agonist used to treat glaucoma and ocular hypertension.
Clonidine: Another alpha-2 adrenergic agonist used for hypertension and attention deficit hyperactivity disorder (ADHD).
Apraclonidine: An alpha-2 adrenergic agonist used to reduce intraocular pressure.
Uniqueness
Brimonidine-2,3-dione is unique due to its specific structural modifications, which make it a valuable impurity standard in pharmaceutical research. Its distinct chemical properties and reactivity profile differentiate it from other alpha-2 adrenergic agonists .
生物活性
Brimonidine-2,3-dione, a derivative of brimonidine, is primarily recognized for its role as an α2-adrenergic agonist, which is significant in treating glaucoma and ocular hypertension. This article provides a comprehensive overview of the biological activity of Brimonidine-2,3-dione, including its mechanisms of action, biochemical interactions, pharmacokinetics, and relevant case studies.
Brimonidine-2,3-dione has the molecular formula and is synthesized through the oxidation of brimonidine by aldehyde oxidase (AOX) . The compound plays a crucial role in various biochemical pathways and is utilized as a reference standard in pharmaceutical research.
Target Receptors :
Brimonidine-2,3-dione primarily targets alpha-2 adrenergic receptors , leading to significant physiological effects.
Mode of Action :
As an α2-adrenergic agonist, it inhibits adenylate cyclase activity, resulting in decreased cyclic AMP (cAMP) levels. This modulation affects several cellular processes, including neurotransmitter release and vasodilation in ocular tissues .
Biochemical Pathways :
The compound's interaction with α2 receptors leads to reduced intraocular pressure (IOP), making it effective for patients with open-angle glaucoma. The activation of these receptors also influences other signaling pathways, such as the Rho-associated protein kinase (ROCK1) pathway, which is critical for cellular differentiation processes .
Pharmacokinetics
Brimonidine-2,3-dione undergoes extensive metabolism, with its primary route being urinary excretion. Approximately 74% of the administered dose is eliminated through this pathway . The pharmacokinetic profile indicates that the compound maintains its efficacy over prolonged periods when used as part of treatment regimens for glaucoma .
Biological Effects and Cellular Interactions
Brimonidine-2,3-dione exhibits various biological effects on different cell types:
- Cell Signaling Modulation : It influences gene expression and cellular metabolism by modulating key signaling pathways.
- Adipogenic Differentiation : In studies involving 3T3-L1 cells, it was shown to affect adipocyte differentiation through ROCK1 signaling .
Case Studies and Clinical Trials
Several clinical studies have evaluated the efficacy and safety of brimonidine formulations:
-
Efficacy Comparison Study :
- A randomized controlled trial involving 60 patients with primary open-angle glaucoma (POAG) compared three formulations of brimonidine. The results indicated significant reductions in IOP across all groups without major differences in efficacy or side effects .
- Results Summary :
- Group A (brimonidine 0.2%): IOP decreased from 25.55 mmHg to 19.85 mmHg.
- Group B (brimonidine 0.15%): IOP decreased from 25.65 mmHg to 19.55 mmHg.
- Group C (brimonidine 0.1%): IOP decreased from 25.80 mmHg to 19.85 mmHg.
- Long-Term Efficacy Study :
Safety Profile
Brimonidine-2,3-dione has a favorable safety profile with low rates of allergic reactions and systemic side effects compared to other treatments for glaucoma. Common side effects reported include dry mouth and conjunctival hyperemia; however, these are generally manageable .
特性
IUPAC Name |
5-bromo-6-(4,5-dihydro-1H-imidazol-2-ylamino)-1,4-dihydroquinoxaline-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2/c12-7-5(16-11-13-3-4-14-11)1-2-6-8(7)17-10(19)9(18)15-6/h1-2H,3-4H2,(H,15,18)(H,17,19)(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKOHBASICGZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=C(C=C2)NC(=O)C(=O)N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。